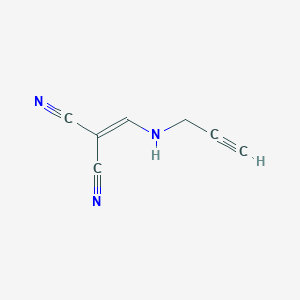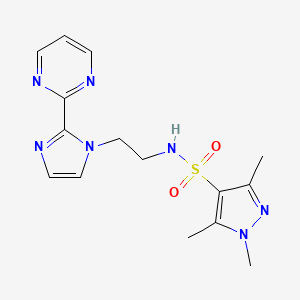
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds that share some structural features, such as the presence of a pyrazole ring and fluorinated aromatic groups, which are common in medicinal chemistry due to their influence on the pharmacokinetic and pharmacodynamic properties of the molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of an imidazo[2,1-b][1,3,4]thiadiazole core, followed by the introduction of a morpholinomethyl group . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway, with the key steps being the formation of the pyrazole core, the introduction of the fluorobenzyl and fluorophenyl groups, and the attachment of the morpholino moiety. The synthesis would require careful control of reaction conditions and purification steps to achieve the desired product with high purity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods such as IR spectrum and 1H NMR, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, the identification of functional groups, and the observation of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's stability and reactivity. The compound would likely exhibit similar interactions due to the presence of aromatic rings and heteroatoms that can participate in hydrogen bonding.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The crystalline structure, as determined by X-ray analysis, would provide insights into the solid-state properties, such as melting point and solubility . The spectroscopic data would be essential for characterizing the compound and confirming its purity and identity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Structural Characterization A study conducted by Prasad et al. (2018) on a novel bioactive heterocycle related in structure to the compound of interest revealed its preparation and evaluation for antiproliferative activity. The structural characterization of this compound was achieved using various spectroscopic and crystallography techniques, highlighting its potential in antiproliferative applications (Prasad et al., 2018).
Antitumor Activity Tang and Fu (2018) synthesized a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, and demonstrated its preliminary biological tests indicating distinct inhibition on the proliferation of various cancer cell lines. This study underscores the utility of such compounds in developing antitumor agents (Tang & Fu, 2018).
Imaging Agent for Parkinson's Disease Wang et al. (2017) described the synthesis of a compound as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. The meticulous synthesis process and the high radiochemical yield attest to the compound's suitability for biomedical imaging applications (Wang et al., 2017).
Antimicrobial Activity Gadakh et al. (2010) synthesized fluorine-containing derivatives for evaluating their antibacterial and antifungal activities. This research highlights the broad spectrum of bioactive potentials of such fluorinated compounds in antimicrobial applications (Gadakh et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c22-16-3-1-15(2-4-16)14-29-19-13-26(18-7-5-17(23)6-8-18)24-20(19)21(27)25-9-11-28-12-10-25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRDPAABQCHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


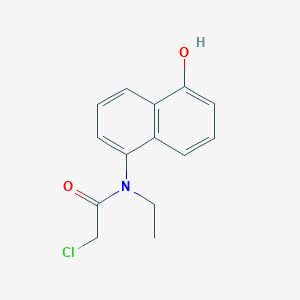
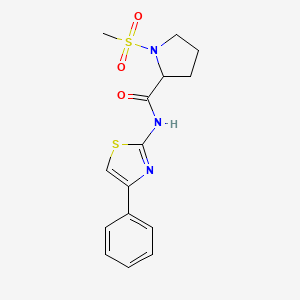
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
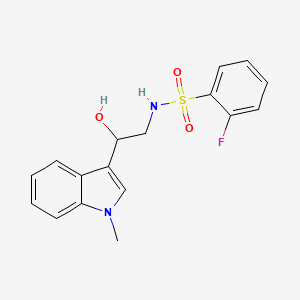
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
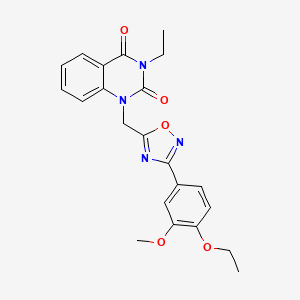
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)


